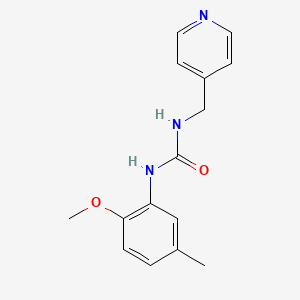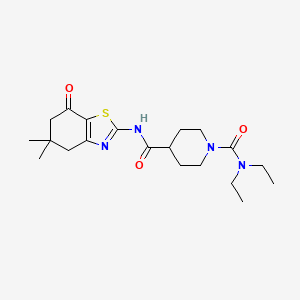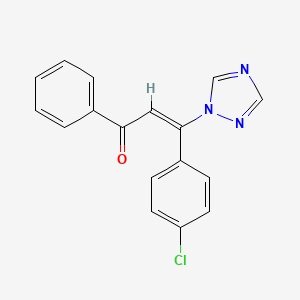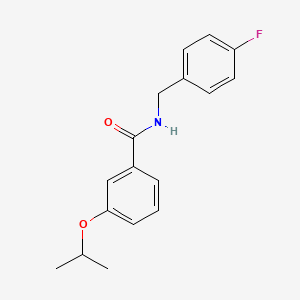
N-(2-methoxy-5-methylphenyl)-N'-(4-pyridinylmethyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methoxy-5-methylphenyl)-N'-(4-pyridinylmethyl)urea, also known as MPMU, is a chemical compound that has been widely studied for its potential therapeutic applications. This compound belongs to the class of urea derivatives and has been investigated for its pharmacological properties, including its mechanism of action, biochemical and physiological effects, and potential future directions for research.
作用機序
The exact mechanism of action of N-(2-methoxy-5-methylphenyl)-N'-(4-pyridinylmethyl)urea is not fully understood, but it is believed to act by inhibiting various signaling pathways involved in cell growth, proliferation, and survival. N-(2-methoxy-5-methylphenyl)-N'-(4-pyridinylmethyl)urea has been found to inhibit the activity of several enzymes and proteins, including protein kinase C, phosphatidylinositol 3-kinase, and Akt, which are involved in cell signaling and regulation.
Biochemical and Physiological Effects
N-(2-methoxy-5-methylphenyl)-N'-(4-pyridinylmethyl)urea has been found to have various biochemical and physiological effects, including anti-tumor activity, neuroprotective effects, and anti-inflammatory properties. N-(2-methoxy-5-methylphenyl)-N'-(4-pyridinylmethyl)urea has been shown to induce apoptosis, or programmed cell death, in cancer cells, which can lead to the inhibition of tumor growth and proliferation. In neurology, N-(2-methoxy-5-methylphenyl)-N'-(4-pyridinylmethyl)urea has been found to protect neurons from oxidative stress and neurotoxicity, which can contribute to the development of neurodegenerative diseases. In immunology, N-(2-methoxy-5-methylphenyl)-N'-(4-pyridinylmethyl)urea has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the development of autoimmune disorders.
実験室実験の利点と制限
One of the advantages of using N-(2-methoxy-5-methylphenyl)-N'-(4-pyridinylmethyl)urea in lab experiments is its high purity and stability, which allows for accurate and reproducible results. N-(2-methoxy-5-methylphenyl)-N'-(4-pyridinylmethyl)urea is also relatively easy to synthesize and can be obtained in large quantities, making it a cost-effective option for research studies. However, one of the limitations of using N-(2-methoxy-5-methylphenyl)-N'-(4-pyridinylmethyl)urea is its low solubility in water, which can make it difficult to administer in vivo. Additionally, the exact mechanism of action of N-(2-methoxy-5-methylphenyl)-N'-(4-pyridinylmethyl)urea is not fully understood, which can make it challenging to design experiments that target specific pathways or mechanisms.
将来の方向性
There are several potential future directions for research involving N-(2-methoxy-5-methylphenyl)-N'-(4-pyridinylmethyl)urea. One area of interest is the development of N-(2-methoxy-5-methylphenyl)-N'-(4-pyridinylmethyl)urea analogs with improved solubility and bioavailability, which could enhance its therapeutic potential. Another area of interest is the investigation of N-(2-methoxy-5-methylphenyl)-N'-(4-pyridinylmethyl)urea in combination with other drugs or therapies, which could improve its efficacy and reduce potential side effects. Additionally, further studies are needed to fully understand the mechanism of action of N-(2-methoxy-5-methylphenyl)-N'-(4-pyridinylmethyl)urea and its potential applications in various fields of medicine.
合成法
N-(2-methoxy-5-methylphenyl)-N'-(4-pyridinylmethyl)urea can be synthesized through a multi-step process that involves the reaction of 2-methoxy-5-methylphenyl isocyanate with 4-pyridinemethanol in the presence of a base catalyst. The resulting intermediate is then treated with urea to yield the final product, N-(2-methoxy-5-methylphenyl)-N'-(4-pyridinylmethyl)urea. This method has been optimized for high yield and purity and has been used in various research studies.
科学的研究の応用
N-(2-methoxy-5-methylphenyl)-N'-(4-pyridinylmethyl)urea has been investigated for its potential therapeutic applications in various fields, including oncology, neurology, and immunology. In oncology, N-(2-methoxy-5-methylphenyl)-N'-(4-pyridinylmethyl)urea has been found to exhibit anti-tumor activity by inhibiting the growth and proliferation of cancer cells. In neurology, N-(2-methoxy-5-methylphenyl)-N'-(4-pyridinylmethyl)urea has been studied for its neuroprotective effects and potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In immunology, N-(2-methoxy-5-methylphenyl)-N'-(4-pyridinylmethyl)urea has been investigated for its anti-inflammatory properties and potential use in the treatment of autoimmune disorders.
特性
IUPAC Name |
1-(2-methoxy-5-methylphenyl)-3-(pyridin-4-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2/c1-11-3-4-14(20-2)13(9-11)18-15(19)17-10-12-5-7-16-8-6-12/h3-9H,10H2,1-2H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CACIWLOYOCUEIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)NCC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(3-methoxyphenyl)ethyl]cyclopentanecarboxamide](/img/structure/B5397594.png)

![(3R*,3aR*,7aR*)-3-(2,3-difluorophenyl)-1-(3-methyl-2-furoyl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5397620.png)
![2-{[3-(2-phenylethyl)-1-piperidinyl]carbonyl}-5-(1H-tetrazol-1-yl)phenol](/img/structure/B5397621.png)
![1-acetyl-N-{3-[(benzylamino)carbonyl]phenyl}-4-piperidinecarboxamide](/img/structure/B5397629.png)
![N-{2-[2-(4-pyridinyl)-1,3-thiazol-4-yl]ethyl}-2-morpholinecarboxamide hydrochloride](/img/structure/B5397632.png)
![2-[(4-fluorobenzyl)thio]-5-methoxy-1H-benzimidazole](/img/structure/B5397633.png)
![4-(cyclopropylmethyl)-3-isopropyl-1-thieno[2,3-d]pyrimidin-4-yl-1,4-diazepan-5-one](/img/structure/B5397645.png)


![2-[(1R*,2R*,6S*,7S*)-4-azatricyclo[5.2.2.0~2,6~]undec-4-yl]-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B5397659.png)


![N-(2-chlorophenyl)-N'-[4-(1-piperidinylcarbonyl)phenyl]urea](/img/structure/B5397688.png)